potassium;[(1R,2S)-1-[[(1R,18R,20R,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MK-5172 potassium salt involves several key steps:
Regioselective Substitution: The synthesis begins with the regioselective substitution of dichloroquinoxaline with a prolinol derivative.
Macrolactamization: The construction of the 18-membered macrocycle is achieved through macrolactamization.
Sonogashira Reaction: This step involves the use of palladium acetate and tri-tert-butylphosphonium tetrafluoroborate as catalysts.
Hydrogenation and Coupling: The final steps include hydrogenation using palladium on carbon and coupling reactions to form the final product.
Industrial production methods typically involve scaling up these synthetic routes while ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
MK-5172 potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include palladium acetate, tri-tert-butylphosphonium tetrafluoroborate, and hydrogen . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MK-5172 potassium salt has a wide range of scientific research applications:
Mechanism of Action
MK-5172 potassium salt exerts its effects by inhibiting the NS3/4a protease of the Hepatitis C virus. This protease is essential for the viral replication process, as it cleaves the viral polyprotein into functional proteins . By inhibiting this protease, MK-5172 potassium salt effectively halts the replication of the virus, leading to a reduction in viral load . The compound targets the catalytic triad of the protease, consisting of histidine, aspartate, and serine residues .
Comparison with Similar Compounds
MK-5172 potassium salt is unique due to its broad activity across various genotypes and resistant variants of the Hepatitis C virus . Similar compounds include:
Boceprevir: Another NS3/4a protease inhibitor, but with a different chemical structure and activity profile.
Telaprevir: Similar to Boceprevir, it is also an NS3/4a protease inhibitor used in antiviral therapy.
Simeprevir: Another protease inhibitor with a macrocyclic structure, but with different resistance profiles and efficacy.
MK-5172 potassium salt stands out due to its high potency and broad-spectrum activity, making it a valuable compound in antiviral research and therapy .
Properties
Molecular Formula |
C38H49KN6O9S |
---|---|
Molecular Weight |
805.0 g/mol |
IUPAC Name |
potassium;[(1R,2S)-1-[[(1R,18R,20R,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide |
InChI |
InChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31?,38-;/m1./s1 |
InChI Key |
MVOGOEKATQJYHW-UJIIDBRPSA-M |
Isomeric SMILES |
CC(C)(C)C1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[K+] |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.